molecular formula C21H12BrN3OS B12128863 (5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12128863
M. Wt: 434.3 g/mol
InChI Key: BGEXCYAEVOEXGK-PDGQHHTCSA-N
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Description

(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a naphthalenylmethylidene group, and a thiazolotriazole core

Properties

Molecular Formula

C21H12BrN3OS

Molecular Weight

434.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H12BrN3OS/c22-17-11-4-3-10-16(17)19-23-21-25(24-19)20(26)18(27-21)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H/b18-12-

InChI Key

BGEXCYAEVOEXGK-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolotriazole core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene as a reagent.

    Addition of the Naphthalenylmethylidene Group: This step involves the condensation of naphthalene derivatives with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

The compound (5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. Its unique structure combines thiazole and triazole rings with bromophenyl and naphthalenyl substituents, suggesting a diverse range of interactions with biological targets.

  • Molecular Formula : C21H12BrN3OS
  • Molecular Weight : 432.31 g/mol

The compound's structure allows for various chemical transformations, which can be exploited to enhance its biological activity or modify its properties for specific applications.

Anticancer Activity

In silico studies have indicated that this compound may exhibit cytotoxicity against tumor cells . For instance, predictions using the PASS (Prediction of Activity Spectra for Substances) tool suggest potential activity against various cancer cell lines. A study involving similar triazole derivatives reported significant tumor growth inhibitory properties , with some compounds showing effectiveness comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Compounds structurally related to (5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been tested against various bacterial and fungal strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain thiazole derivatives ranged from 100 to 400 μg/mL against Gram-positive bacteria, which indicates moderate activity compared to reference drugs like chloramphenicol .
  • Some derivatives showed potent activity against Candida albicans with MIC values as low as 50 μg/mL .

The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of electron-withdrawing and electron-donating groups in its structure is thought to enhance its interaction with biological targets. For instance:

  • Structure–Activity Relationship (SAR) studies suggest that modifications to the thiazole moiety can significantly impact antimicrobial efficacy .

Case Studies and Research Findings

StudyFindings
In vitro cytotoxicity tests The compound exhibited varying degrees of cytotoxicity against 12 human cancer cell lines; some derivatives were more potent than standard treatments like cisplatin .
Antimicrobial testing Derivatives showed MIC values ranging from 50 to 400 μg/mL against different bacterial strains; some were comparable to existing antibiotics .
Mechanistic studies Interaction studies indicated that the compound could bind effectively to specific enzymes involved in metabolic pathways, potentially altering their activity.

Synthesis and Chemical Modifications

The synthesis of (5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the thiazole ring followed by triazole incorporation.
  • Substitution reactions involving bromophenyl and naphthalenyl groups to enhance biological activity.

These synthetic strategies are crucial for producing the compound in sufficient quantities for further research and application.

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